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Compound of Interest

Compound Name:
3-Chloro-4-[3-

(trifluoromethyl)phenoxy]aniline

CAS No.: 40718-14-7

Cat. No.: B3037038

Get Quote

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Drug Development

Researchers Subject: 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline (CAS 40718-14-7)

Executive Summary & Chemical Identity
In the development of small-molecule kinase inhibitors, distinguishing between isomeric

intermediates and process-related impurities is critical for CMC (Chemistry, Manufacturing, and

Controls) compliance.

CAS 40718-14-7 is a halogenated diphenyl ether aniline. It serves as a high-value building

block or a reference standard for impurity profiling in the synthesis of diaryl urea drugs. Its

structural complexity—containing both a chlorine atom and a trifluoromethyl group on opposing

rings—creates a unique fragmentation signature in LC-MS/MS analysis compared to simpler

aniline precursors.
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Feature
CAS 40718-14-7

(Subject)

Alternative A: CAS

320-51-4

Alternative B: CAS

101-80-4

Chemical Name

3-Chloro-4-(3-

(trifluoromethyl)pheno

xy)aniline

4-Chloro-3-

(trifluoromethyl)aniline
4,4'-Oxydianiline

Role
Advanced

Intermediate / Impurity

Primary Starting

Material (Sorafenib)

Polymer Monomer /

Generic Analog

MW (Monoisotopic) 287.032 195.006 200.095

Precursor Ion [M+H]⁺ m/z 288.0 m/z 196.0 m/z 201.1

Key Diagnostic
Ether Cleavage + Cl

Isotope Pattern

Single Ring

Fragmentation

Symmetric Bis-aniline

Cleavage

Mechanistic Fragmentation Analysis
Understanding the causality of fragmentation allows researchers to predict spectral behavior in

complex matrices.

Ionization & Precursor Stability
Under Electrospray Ionization (ESI) in positive mode, CAS 40718-14-7 forms a stable

protonated molecule [M+H]⁺ at m/z 288.0.

Isotopic Signature: The presence of one Chlorine atom imparts a distinct 3:1 ratio between

m/z 288 and m/z 290. This is the first "self-validating" check for identification.

Fragmentation Pathway (Collision Induced Dissociation)
The fragmentation follows a high-energy pathway driven by the stability of the phenoxy linkage

and the leaving group ability of ammonia.

Primary Loss (Deamination): The most facile channel is the loss of neutral ammonia (NH₃,

17 Da), generating the phenyl cation.

Transition: m/z 288 → m/z 271
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Secondary Cleavage (Ether Hydrolysis): High collision energy (CE > 30 eV) breaks the

central ether bond (C-O-C).

Pathway A: Formation of the 3-(trifluoromethyl)phenol radical cation (m/z ~162).

Pathway B: Retention of charge on the chloro-aniline ring fragment.

Visualization of Signaling Pathway
The following diagram illustrates the proposed fragmentation logic, contrasting the stable ether

linkage against the labile amine group.
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Caption: Step-wise fragmentation of CAS 40718-14-7 under ESI+ conditions. Blue indicates the

parent ion; Green indicates the primary quantifier ion; Red indicates structural qualifier ions.

Comparative Performance Guide
This section objectively compares CAS 40718-14-7 against standard alternatives used in

method development.

Comparison with "Left-Side" Sorafenib Intermediate
(CAS 320-51-4)
CAS 320-51-4 (4-Chloro-3-(trifluoromethyl)aniline) is a common alternative starting material.

Spectral Cross-talk: There is zero cross-talk. CAS 320-51-4 (m/z 196) is significantly lighter.

Chromatographic Behavior: CAS 40718-14-7 is significantly more hydrophobic (LogP ~4.5)

due to the additional phenoxy ring compared to CAS 320-51-4 (LogP ~2.6).
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Implication: In a reverse-phase gradient, CAS 40718-14-7 will elute after the simpler aniline

but before the final coupled drug.

Comparison with Non-Halogenated Analogs (4-
Phenoxyaniline)

Specificity: CAS 40718-14-7 provides superior specificity due to the Chlorine isotope pattern.

4-Phenoxyaniline lacks this, making it harder to distinguish from matrix noise in complex

biological samples.

Fragmentation: Both share the "loss of NH₃" pathway, but the daughter ions of CAS 40718-

14-7 are shifted by the mass of the CF3 and Cl substituents, allowing for unambiguous

assignment.

Experimental Protocol: Impurity Profiling
To ensure reproducibility, follow this self-validating LC-MS/MS workflow.

Method Parameters
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Flow Rate: 0.4 mL/min.

Step-by-Step Workflow
Sample Preparation:

Dissolve 1 mg of CAS 40718-14-7 in 1 mL of MeOH (Stock: 1 mg/mL).

Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or column injection.

Q1 Scan (Full Scan):

Scan range 100–500 m/z.
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Validation Check: Confirm base peak at m/z 288.0 and isotope peak at 290.0 (~33%

intensity).

Product Ion Scan (MS2):

Select m/z 288.0 as precursor.

Ramp Collision Energy (CE) from 10 to 50 eV.

Data Capture: Record the disappearance of 288 and appearance of 271.

MRM Setup (for Quantitation):

Quantifier Transition: 288.0 → 271.0 (CE 15-20 eV).

Qualifier Transition: 288.0 → 162.0 (CE 35-40 eV).

Sample Dissolution
(MeOH)

Q1 Full Scan
Verify m/z 288 + Cl Pattern

Dilute to 100ppb

CE Optimization
(10-50 eV)

Select Precursor

MRM Method
288->271 (Quant)
288->162 (Qual)

Lock Parameters

Click to download full resolution via product page

Caption: Analytical workflow for establishing the MRM method for CAS 40718-14-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Comparison: Mass Spectrometry Profiling of
CAS 40718-14-7 vs. Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037038/docs#technical-comparison-mass-
spectrometry-profiling-of-cas-40718-14-7-vs-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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